![molecular formula C34H69NO6S B1245745 Sulfobacin A](/img/structure/B1245745.png)
Sulfobacin A
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Overview
Description
Sulfobacin A is a natural product found in Chryseobacterium with data available.
Scientific Research Applications
Inhibition and Antagonistic Activities
Sulfobacin A has shown notable bioactive properties in scientific research. It is a derivative of sulfonolipids, which are known for their diverse biological activities. Particularly, sulfobacin A has been recognized for its potential as a von Willebrand factor receptor antagonist. Additionally, its structural similarity to other sulfonamides suggests potential roles in inhibiting various biological processes, although specific details about sulfobacin A's inhibitory actions need further exploration.
- DNA Polymerase Inhibition and Anti-inflammatory Properties: Sulfobacin B, closely related to sulfobacin A, inhibits the activity of animal DNA polymerases, particularly polymerase λ, and does not affect plant or prokaryotic polymerases or other DNA metabolic enzymes. This compound also exhibits significant anti-inflammatory properties, reducing acute inflammation in mouse models and inhibiting TNF-α production and NF-κB action in cell culture systems, indicating potential applications in inflammation-related research and therapy (Maeda et al., 2010).
Biochemical Synthesis and Characterization
Understanding the synthesis and structural characteristics of sulfobacin A is crucial for its application in various scientific fields, including pharmaceuticals and biochemistry.
- Synthesis Approaches: Efficient synthetic routes for sulfobacin A have been developed, utilizing asymmetric reactions and catalytic asymmetric hydrogenation for the creation of its stereogenic centers, highlighting the compound's complex structure and the sophistication required in its synthesis (Labeeuw et al., 2004).
Antimicrobial and Antitumor Potential
Sulfobacin A's potential in antimicrobial and antitumor applications is significant, aligning with the broader spectrum of sulfonamide compounds known for their therapeutic properties.
- Cytotoxicity and Anticancer Potential: Sulfobacin A has exhibited cytotoxic properties against various cell lines, including human mammary adenocarcinoma cells, suggesting its potential as an anticancer agent. This aligns with the broader spectrum of sulfonamide compounds, many of which have shown substantial antitumor activity and protease inhibitory properties, indicating the diverse therapeutic potential of these compounds, including sulfobacin A (Chaudhari et al., 2009).
properties
Product Name |
Sulfobacin A |
---|---|
Molecular Formula |
C34H69NO6S |
Molecular Weight |
620 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-[[(3R)-3-hydroxy-15-methylhexadecanoyl]amino]-15-methylhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C34H69NO6S/c1-29(2)23-19-15-11-7-5-9-13-17-21-25-31(36)27-34(38)35-32(28-42(39,40)41)33(37)26-22-18-14-10-6-8-12-16-20-24-30(3)4/h29-33,36-37H,5-28H2,1-4H3,(H,35,38)(H,39,40,41)/t31-,32+,33-/m1/s1 |
InChI Key |
IENDTBZONILTAG-XKKJXBDVSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H](CC(=O)N[C@@H](CS(=O)(=O)O)[C@@H](CCCCCCCCCCCC(C)C)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NC(CS(=O)(=O)O)C(CCCCCCCCCCCC(C)C)O)O |
synonyms |
3-hydroxy-2-(3-hydroxy-15-methylhexadecanamido)-15-methylhexadecanesulfonic acid sulfobacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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